molecular formula C13H22O B1592470 2-Isopropyladamantan-2-ol CAS No. 38432-77-8

2-Isopropyladamantan-2-ol

Cat. No. B1592470
CAS RN: 38432-77-8
M. Wt: 194.31 g/mol
InChI Key: ZYAFZSLKABJJJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . Stable dehydroadamantanes, researchers have been most interested in 1,3-dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes .


Molecular Structure Analysis

The study of 2-ethynyladamantan-2-ol has provided the first neutron diffraction analysis of an O−H···π hydrogen bond, revealing its short and linear nature.


Chemical Reactions Analysis

The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Scientific Research Applications

Biofuel Production

Research on biofuels has identified 2-methylpropan-1-ol (isobutanol), a compound structurally similar to 2-Isopropyladamantan-2-ol, as a leading candidate for replacing or supplementing current fossil fuels. Engineered enzymes in Escherichia coli have enabled anaerobic production of isobutanol with 100% theoretical yield, overcoming previous limitations of aerobic conditions and cofactor imbalances. This breakthrough suggests the potential of adamantine derivatives in biofuel applications (Bastian et al., 2011).

Hydrogen Bonding in Crystal Structures

The study of 2-ethynyladamantan-2-ol has provided the first neutron diffraction analysis of an O−H···π hydrogen bond, revealing its short and linear nature. This research underscores the unique interactions that adamantine derivatives can participate in, with implications for designing materials with specific properties (Allen et al., 1996).

Renewable Chemicals and Fuels

The fermentative production of isobutene, a chemical structurally related to 2-Isopropyladamantan-2-ol, demonstrates the potential of bio-based processes to replace petrochemical production. With advances in metabolic engineering, economically viable yields and productivities are within reach, highlighting the versatility of adamantine derivatives in renewable chemical production (van Leeuwen et al., 2012).

Antioxidant Properties

Isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol), which shares a functional group with 2-Isopropyladamantan-2-ol, has been identified as having significant antioxidant properties. This discovery opens up new avenues for the application of adamantine derivatives in pharmaceuticals and nutraceuticals, where antioxidant activity is crucial (Rojano et al., 2008).

Material Science

In material science, isopropyl alcohol has been used as a solvent for the preparation of silicone–urea copolymers, demonstrating the importance of isopropyl groups (as found in 2-Isopropyladamantan-2-ol) in synthesizing high molecular weight copolymers with excellent tensile strengths. This research indicates the potential of adamantine derivatives in developing new materials with desirable mechanical properties (Yilgor et al., 2003).

properties

IUPAC Name

2-propan-2-yladamantan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-8(2)13(14)11-4-9-3-10(6-11)7-12(13)5-9/h8-12,14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAFZSLKABJJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C2CC3CC(C2)CC1C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621928
Record name 2-(Propan-2-yl)tricyclo[3.3.1.1~3,7~]decan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyladamantan-2-ol

CAS RN

38432-77-8
Record name 2-(Propan-2-yl)tricyclo[3.3.1.1~3,7~]decan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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